N-[(3,4-dimethoxyphenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including methoxy, piperidinyl, and pyrazinyl moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-dimethoxyphenylmethyl intermediate, followed by the introduction of the pyrazinyl and piperidinyl groups through nucleophilic substitution reactions. The final step involves the formation of the benzamide linkage under mild conditions to avoid decomposition of sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide moiety can be reduced to amines under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Halogenating agents or nitrating mixtures can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl moiety but lacks the benzamide and pyrazinyl groups.
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide: Contains the piperidinyl group but differs in the overall structure and functional groups.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-18-10-14-30(15-11-18)24-26(28-13-12-27-24)34-21-7-5-20(6-8-21)25(31)29-17-19-4-9-22(32-2)23(16-19)33-3/h4-9,12-13,16,18H,10-11,14-15,17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLUXTHUODBIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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